molecular formula C8H18ClNO B6221862 1-(4-aminocyclohexyl)ethan-1-ol hydrochloride, Mixture of diastereomers CAS No. 90226-46-3

1-(4-aminocyclohexyl)ethan-1-ol hydrochloride, Mixture of diastereomers

Cat. No.: B6221862
CAS No.: 90226-46-3
M. Wt: 179.69 g/mol
InChI Key: SWOMFVIXBUZEEG-UHFFFAOYSA-N
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Description

1-(4-aminocyclohexyl)ethan-1-ol hydrochloride, Mixture of diastereomers, is a chemical compound that features a cyclohexane ring with an amino group and an ethan-1-ol group attached. This compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-aminocyclohexyl)ethan-1-ol hydrochloride typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 1-(4-nitrocyclohexyl)ethan-1-one, followed by acidification to obtain the hydrochloride salt. The reaction conditions often include the use of a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to separate the desired diastereomers and remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1-(4-aminocyclohexyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The amino group can be reduced to an alkyl group using strong reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products

    Oxidation: 1-(4-oxocyclohexyl)ethan-1-one.

    Reduction: 1-(4-alkylcyclohexyl)ethan-1-ol.

    Substitution: 1-(4-acylaminocyclohexyl)ethan-1-ol.

Scientific Research Applications

1-(4-aminocyclohexyl)ethan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-aminocyclohexyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-aminocyclohexyl)ethan-1-ol hydrochloride
  • 1-(4-aminocyclohexyl)propan-1-ol hydrochloride
  • 1-(4-aminocyclohexyl)butan-1-ol hydrochloride

Uniqueness

1-(4-aminocyclohexyl)ethan-1-ol hydrochloride is unique due to its specific combination of functional groups and its diastereomeric nature. This combination allows for a diverse range of chemical reactions and biological interactions, making it a valuable compound in various fields of research.

Properties

CAS No.

90226-46-3

Molecular Formula

C8H18ClNO

Molecular Weight

179.69 g/mol

IUPAC Name

1-(4-aminocyclohexyl)ethanol;hydrochloride

InChI

InChI=1S/C8H17NO.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h6-8,10H,2-5,9H2,1H3;1H

InChI Key

SWOMFVIXBUZEEG-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCC(CC1)N)O.Cl

Purity

95

Origin of Product

United States

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